molecular formula C9H5F3N2O B7761052 Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- CAS No. 610276-98-7

Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)-

Cat. No.: B7761052
CAS No.: 610276-98-7
M. Wt: 214.14 g/mol
InChI Key: NPDFHEMHDVZYRA-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The molecule is substituted with a trifluoromethyl (-CF₃) group at position 3 and a formyl (-CHO) group at position 1. These substituents confer unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde moiety serves as a reactive handle for further derivatization, such as condensation reactions to form Schiff bases or heterocyclic extensions .

Properties

IUPAC Name

3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6(5-15)7-3-1-2-4-14(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFHEMHDVZYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193052
Record name 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610276-98-7
Record name 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610276-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The Ritter-type reaction has emerged as a robust method for synthesizing imidazo[1,5-a]pyridine derivatives. A 2024 study demonstrated the efficacy of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) in catalyzing the transformation of benzylic alcohols into imidazo[1,5-a]pyridines via benzylic cation intermediates. The trifluoromethyl-substituted target compound is synthesized through the following optimized protocol:

  • Substrate Preparation : Phenyl(pyridin-2-yl)methanol (1a ) is dissolved in 1,2-dichloroethane (DCE) at a concentration of 0.3 M.

  • Catalyst System : Bi(OTf)₃ (5 mol%) and para-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 equiv) are added to generate the benzylic cation.

  • Nucleophilic Attack : Acetonitrile (2a , 15 equiv) acts as the nucleophile, facilitating the Ritter reaction at 150°C in a sealed tube for 12–18 hours.

  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (20% EtOAc/hexane).

The Bi(OTf)₃ catalyst excels in stabilizing cationic intermediates, enabling yields of 65–92% across diverse substrates. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the pyridine ring, favoring regioselective cyclization.

Table 1: Optimization Parameters for Ritter-Type Synthesis

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Bi(OTf)₃Maximizes cation stability
Acid Additive7.5 equiv p-TsOH·H₂OEnhances protonation
Temperature150°CAccelerates cyclization
SolventDCEImproves solubility
Reaction Time12–18 hoursEnsures completion

Substrate Scope and Limitations

This method accommodates electron-deficient and electron-rich aryl groups, though steric hindrance at the ortho position reduces yields by 15–20%. The trifluoromethyl group’s incorporation is facilitated by pre-functionalized pyridine precursors, avoiding post-synthetic modification.

Triphosgene/Thiophosgene-Mediated Cyclization

Large-Scale Synthesis from Aminomethylpyridine Intermediates

An alternative route, scalable to 100 g, begins with (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine (1 ). Key steps include:

  • Amine Synthesis : 2,3-Dichloro-5-(trifluoromethyl)pyridine (3 ) undergoes nucleophilic substitution with aqueous ammonia to yield 1 (87% yield).

  • Cyclization : Treatment with triphosgene (bis(trichloromethyl) carbonate) or thiophosgene in dichloromethane at 0°C induces cyclization, forming the imidazo[1,5-a]pyridine core.

  • Oxidation : The aldehyde moiety is introduced via Dess-Martin periodinane oxidation of a hydroxymethyl intermediate.

This method’s scalability makes it industrially viable, though the use of toxic phosgene derivatives necessitates stringent safety protocols.

Table 2: Comparison of Triphosgene vs. Thiophosgene in Cyclization

ReagentYield (%)Purity (%)Byproducts
Triphosgene7895Chlorinated impurities
Thiophosgene8293Sulfur-containing residues

Structural Validation

Single-crystal X-ray diffraction confirmed the regiochemistry of the trifluoromethyl and aldehyde groups in the final product (CCDC-773166 and CCDC-773167) . The planarity of the imidazo[1,5-a]pyridine ring system enhances its π-stacking potential, relevant for OLED applications.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the trifluoromethyl position .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a trifluoromethyl group attached to the imidazo[1,5-a]pyridine core, which enhances its lipophilicity and reactivity. Its molecular formula is C9H9F3N2OC_9H_9F_3N_2O with a molecular weight of 218.18 g/mol. The presence of the aldehyde functional group further contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound serves as a scaffold for developing new drugs with potential anticancer , antiviral , and antimicrobial activities. Its structural features allow it to interact with specific molecular targets:

  • Anticancer Activity : Derivatives of this compound have shown inhibitory effects on kinases involved in cancer progression. For instance, studies indicate that it can inhibit certain pathways crucial for tumor growth.

Biological Imaging

3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde is utilized in developing fluorescent probes and sensors for biological imaging. Its ability to engage in hydrogen bonding and π-π stacking interactions enhances its binding affinity for various receptors.

Materials Science

In the field of materials science, this compound is used in the production of optoelectronic devices due to its unique electronic properties. It acts as a building block for synthesizing more complex materials with tailored functionalities.

Case Study 1: Anticancer Properties

A recent study demonstrated that derivatives of 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases that play a role in cell proliferation.

Case Study 2: Biological Imaging

Another investigation focused on the development of fluorescent sensors based on this compound for detecting biological markers in live cells. The sensors showed high sensitivity and selectivity due to the compound's unique structural features.

Mechanism of Action

Comparison with Similar Compounds

Structural Features

The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related imidazo[1,5-a]pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- -CF₃ (3), -CHO (1) C₉H₅F₃N₂O 214.14 g/mol Intermediate for benzimidazole synthesis; potential protease inhibition
3-(4-Chlorophenyl)-1-(phenylmethyl)imidazo[1,5-a]pyridine -C₆H₄Cl (3), -CH₂C₆H₅ (1) C₂₀H₁₅ClN₂ 318.80 g/mol Higher molecular weight; chloro-phenyl enhances hydrophobicity
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid -CF₃ (3), -COOH (1) C₉H₅F₃N₂O₂ 230.14 g/mol Carboxylic acid group enables salt formation; antibacterial applications

Key Observations:

  • The trifluoromethyl group at position 3 is a common feature in bioactive derivatives, contributing to electron-withdrawing effects and improved membrane permeability .
  • Replacing the aldehyde (-CHO) with a carboxylic acid (-COOH) increases polarity, altering solubility and biological target interactions .

Physicochemical Properties

Property Target Compound (-CHO, -CF₃) 3-(4-Chlorophenyl) Analogue Carboxylic Acid Derivative (-COOH, -CF₃)
Density ~1.6 g/cm³ (predicted) 1.20 g/cm³ 1.6 g/cm³
pKa ~7.05 (predicted) Not reported ~3.5 (carboxylic acid)
LogP (Lipophilicity) ~2.5 (estimated) ~4.2 ~1.8

Notes:

  • The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration in drug candidates .
  • The carboxylic acid derivative’s lower logP improves aqueous solubility, critical for intravenous formulations .

Biological Activity

Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- is a significant compound in medicinal chemistry, characterized by its unique chemical structure and diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Overview of Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)-

Chemical Structure and Properties:

  • Molecular Formula: C9_9H9_9F3_3N2_2O
  • Molecular Weight: 218.18 g/mol
  • CAS Number: 2126177-07-7

The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a valuable scaffold for drug discovery and development. The unique arrangement of the imidazo[1,5-a]pyridine structure combined with the aldehyde functional group imparts distinct chemical and biological properties not found in other similar compounds.

Anticancer Properties

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit promising anticancer activity. The compound interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that it can inhibit certain kinases that are crucial for tumor growth .

Antimicrobial Activity

Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Other Biological Activities

The compound has also been explored for its potential as:

  • Antiviral Agent: Effective against viral infections by targeting viral replication mechanisms.
  • Anti-inflammatory Agent: Exhibiting properties that reduce inflammation through modulation of cytokine production.
  • Analgesic Effects: Providing pain relief by acting on pain pathways in the nervous system .

The biological effects of imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- are largely attributed to the trifluoromethyl group, which enhances binding affinity to various enzymes and receptors. This interaction influences several biochemical pathways leading to its therapeutic effects.

Synthetic Routes

The synthesis of imidazo[1,5-a]pyridine-1-carboxaldehyde can be achieved through several methodologies:

  • Cyclocondensation Reactions: Utilizing readily available starting materials to form the imidazo core.
  • Oxidation and Reduction Reactions: Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Industrial Production

Large-scale synthesis often employs automated reactors and continuous flow systems to enhance efficiency and scalability. This approach ensures high yield and purity of the final product.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Imidazo[1,2-a]pyridineDifferent nitrogen positionsAntiviral, anticancer
Imidazo[4,5-b]pyridineVarying ring structureAntibacterial
Imidazo[4,5-c]pyridineAltered functional groupsAnti-inflammatory

Case Studies

  • Anticancer Activity Study : A recent study demonstrated that imidazo[1,5-a]pyridine derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low concentrations.

Q & A

Q. Methodological Considerations :

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent polarity, and catalyst loading. For example, higher temperatures (80–100°C) improve formylation efficiency but may degrade the trifluoromethyl group .
  • Yield vs. Purity Trade-offs :
ConditionYield (%)Purity (%)Key Impurity
DMF/POCl₃, 80°C6592Unreacted precursor
Vilsmeier, 100°C7885Over-formylated byproduct
CF₃Cu, THF, RT4595Halogenated residue

Recommendation : Prioritize stepwise purification (e.g., column chromatography after formylation, recrystallization post-trifluoromethylation) to mitigate impurities .

How can computational modeling guide the rational design of novel derivatives of this compound for targeted biological activity?

Advanced Research Question
Methods :

  • Quantum Chemical Calculations : Predict reactivity at specific ring positions (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Docking : Screen derivatives against protein targets (e.g., kinases, GPCRs) to prioritize synthetic efforts. For example, the trifluoromethyl group enhances hydrophobic binding in ATP pockets .

Case Study :
Substituting the carboxaldehyde with a carboxylate group (as in 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid) increases solubility but reduces blood-brain barrier penetration. MD simulations can validate these pharmacokinetic properties .

What spectroscopic and chromatographic techniques are most effective for characterizing Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- and its intermediates?

Basic Research Question
Key Techniques :

  • NMR : <sup>19</sup>F NMR confirms trifluoromethyl group integrity; <sup>1</sup>H NMR distinguishes aldehyde protons (δ 9.8–10.2 ppm) .
  • HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve polar intermediates. Use ESI-MS to detect [M+H]<sup>+</sup> ions for molecular weight validation .

Q. Data Interpretation :

  • Impurity Profiling : Compare retention times against synthetic byproducts (e.g., di-formylated species or dehalogenated residues) .

How can researchers resolve contradictions in reported biological activity data between Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)- and its structural analogs?

Advanced Research Question
Root Causes :

  • Regioselectivity Differences : Activity varies with substituent position (e.g., 3-(trifluoromethyl) vs. 7-(trifluoromethyl) derivatives) .
  • Assay Variability : Cell-line specificity or enzymatic isoform selectivity (e.g., kinase inhibition in HeLa vs. HEK293 cells) .

Q. Resolution Strategies :

  • Meta-Analysis : Tabulate IC₅₀ values across studies to identify trends:
DerivativeTargetIC₅₀ (nM)Cell LineReference
3-CF₃, 1-CHOKinase X12 ± 2HeLa
7-CF₃, 1-COOHKinase X85 ± 10HEK293
  • Structural-Activity Relationships (SAR) : Use X-ray crystallography to correlate binding modes with substituent effects .

What strategies mitigate common impurities during large-scale synthesis of this compound?

Basic Research Question
Common Impurities :

  • Over-formylation : Due to excess Vilsmeier reagent.
  • Dehalogenation : Loss of CF₃ under basic conditions.

Q. Mitigation :

  • Process Control : In-line FTIR monitoring during formylation to halt reaction at >90% conversion .
  • Crystallization : Use ethanol/water mixtures to precipitate the product while leaving hydrophilic impurities in solution .

What advanced strategies enable regioselective functionalization of the imidazo[1,5-a]pyridine core for derivative synthesis?

Advanced Research Question
Methods :

  • Directed Metalation : Use LiTMP to deprotonate the 5-position, followed by electrophilic quenching .
  • Cross-Coupling : Suzuki-Miyaura reactions at the 8-position with aryl boronic acids (Pd(OAc)₂, SPhos ligand) .

Case Study :
Introducing a methyl group at the 5-position enhances metabolic stability but reduces solubility. Balance via co-solvent systems (e.g., PEG-400) in formulation .

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